Protoapigenin Protoapigenin 2-(1,4-Dihydroxycyclohexa-2,5-dien-1-yl)-5,7-dihydroxychromen-4-one is a natural product found in Macrothelypteris torresiana with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16636979
InChI: InChI=1S/C15H12O6/c16-8-1-3-15(20,4-2-8)13-7-11(19)14-10(18)5-9(17)6-12(14)21-13/h1-8,16-18,20H
SMILES:
Molecular Formula: C15H12O6
Molecular Weight: 288.25 g/mol

Protoapigenin

CAS No.:

Cat. No.: VC16636979

Molecular Formula: C15H12O6

Molecular Weight: 288.25 g/mol

* For research use only. Not for human or veterinary use.

Protoapigenin -

Specification

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
IUPAC Name 2-(1,4-dihydroxycyclohexa-2,5-dien-1-yl)-5,7-dihydroxychromen-4-one
Standard InChI InChI=1S/C15H12O6/c16-8-1-3-15(20,4-2-8)13-7-11(19)14-10(18)5-9(17)6-12(14)21-13/h1-8,16-18,20H
Standard InChI Key BXZYQTCXZAHTCI-UHFFFAOYSA-N
Canonical SMILES C1=CC(C=CC1O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O

Introduction

Structural Characteristics and Biosynthetic Origins

Chemical Architecture

Protoapigenone (C15H10O5) belongs to the flavone subclass of flavonoids, distinguished by a 2-phenylchromen-4-one backbone modified with hydroxyl groups at positions 5, 7, and 4' . The compound's defining feature is the p-quinol configuration on ring B, which replaces the typical phenolic hydroxyl group found in apigenin . This structural modification enhances redox activity through the formation of an α,β-unsaturated ketone system, enabling direct interaction with cellular thiol groups and generation of reactive oxygen species (ROS) .

Comparative analysis with apigenin reveals critical differences in electronic distribution:

PropertyProtoapigenoneApigenin
B-ring substitutionp-Quinol4'-Hydroxyphenyl
Redox potential (V)-0.42 ± 0.03 -0.38 ± 0.02
LogP2.15 1.89
Cytotoxic IC50 (μM)*3.2-8.7 25-40

*Average values across six cancer cell lines

Natural Occurrence and Semi-Synthesis

While protoapigenone occurs naturally in limited botanical sources, its bulk production relies on efficient chemical synthesis from apigenin . The optimized single-step protocol involves:

  • Protection of apigenin's 7-OH group with tert-butyldimethylsilyl chloride

  • Oxidative dearomatization using hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene)

  • Acid-catalyzed rearrangement to install the p-quinol moiety

  • Deprotection under mild fluoride conditions

Antiproliferative Mechanisms and Signaling Modulation

MAPK Pathway Activation

Protoapigenone induces sustained activation of all three major MAPK subfamilies - extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 - at concentrations ≥5 μM . Kinetic studies reveal differential activation profiles:

  • ERK: Phosphorylation peaks at 6 hours (8.7-fold increase vs. control)

  • JNK: Sustained activation over 24 hours (12.4-fold increase)

  • p38: Biphasic activation with secondary peak at 18 hours

This persistent signaling contrasts with the transient MAPK activation induced by apigenin, explaining protoapigenone's superior apoptotic potency . Mechanistically, protoapigenone inactivates glutathione S-transferase π (GSTπ) through covalent modification of cysteine residues, relieving GSTπ-mediated inhibition of JNK .

Mitochondrial Apoptosis Pathways

At submicromolar concentrations (0.5-2 μM), protoapigenone depolarizes mitochondrial membranes (ΔΨm loss) within 4 hours, preceding cytochrome c release and caspase-9 activation . Key mitochondrial effects include:

  • 85% reduction in Bcl-2/Bax ratio

  • 3.2-fold increase in Bak oligomerization

  • Complete inhibition of adenine nucleotide translocase (ANT) function

Notably, protoapigenone's α,β-unsaturated ketone directly modifies ANT cysteine residues, disrupting ADP/ATP exchange and inducing permeability transition pore opening . This dual targeting of membrane potential and transport machinery enhances cytotoxicity compared to apigenin, which primarily affects Bcl-2 family proteins .

Structure-Activity Relationships and Derivative Development

Alkyl Ether Analogues

Systematic modification of protoapigenone's 1'-OH group with alkyl chains (C1-C8) reveals chain length-dependent cytotoxicity :

DerivativeHep3B IC50 (μM)Selectivity Index*
1'-O-Methyl6.8 ± 0.312.4
1'-O-Butyl2.1 ± 0.18.9
1'-O-Octyl4.7 ± 0.26.3
Parent protoapigenone5.2 ± 0.215.8

*Ratio of normal fibroblast IC50 to cancer cell IC50

The 1'-O-butyl derivative demonstrates superior potency against triple-negative breast cancer (MDA-MB-231) and hepatocellular carcinoma (Hep3B) lines, though with reduced selectivity compared to the parent compound . Molecular dynamics simulations suggest optimal alkyl chain length (C4) enhances membrane permeability while maintaining target engagement .

β-Naphthoflavone Hybrids

Hybridization with β-naphthoflavone scaffolds unexpectedly reduces cytotoxicity despite preserved redox activity . For example:

  • Protoapigenone-β-naphthoflavone conjugate: IC50 = 28 μM (vs. 5.2 μM for protoapigenone)

  • 1'-O-Butyl-β-naphthoflavone: IC50 = 41 μM

This attenuation appears linked to altered pharmacokinetic properties, including increased plasma protein binding (92% vs. 78% for protoapigenone) and rapid hepatic glucuronidation . Current efforts focus on prodrug strategies to improve bioavailability while retaining thiol reactivity.

Challenges and Future Directions

Solubility Limitations

Despite promising activity, protoapigenone's aqueous solubility (0.12 mg/mL) necessitates formulation advancements . Current strategies include:

  • Nanoemulsion systems (250 nm particles) improving solubility to 8.3 mg/mL

  • Cyclodextrin complexes enhancing oral absorption by 3.8-fold

Target Validation

While protoapigenone's thiol reactivity is established, specific molecular targets beyond GSTπ and ANT remain uncharacterized. Chemical proteomics approaches using alkyne-tagged probes have identified 37 putative targets, including:

  • Thioredoxin reductase

  • Protein disulfide isomerase

  • KEAP1

Functional validation of these targets is ongoing, with preliminary data suggesting KEAP1 modification activates Nrf2-mediated oxidative stress responses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator